molecular formula C24H31N3O2 B2956506 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide CAS No. 922088-30-0

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2956506
CAS No.: 922088-30-0
M. Wt: 393.531
InChI Key: PBPANHYPCKKJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic chemical compound of significant interest in pharmaceutical and biochemical research. This complex molecule features a 1-methylindoline scaffold linked to a p-tolyloxy acetamide group via a pyrrolidine-containing chain. This specific structural architecture suggests potential for diverse biological interactions, making it a valuable intermediate for probing novel therapeutic pathways. The inclusion of both the indoline and pyrrolidine heterocycles, which are privileged structures in medicinal chemistry, points to its potential application in the development of central nervous system (CNS) active agents or receptor-targeted therapies . Researchers can utilize this compound as a key building block or precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its mechanism of action is currently under investigation, but it is hypothesized to involve modulation of specific enzyme or receptor functions, which could be relevant for conditions such as neuroinflammation, cancer, or metabolic diseases . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c1-18-5-8-21(9-6-18)29-17-24(28)25-16-23(27-12-3-4-13-27)19-7-10-22-20(15-19)11-14-26(22)2/h5-10,15,23H,3-4,11-14,16-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPANHYPCKKJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure combines various functional groups that suggest diverse biological activities. This article reviews its biological activity, synthesizing available data from various studies and sources.

Structural Characteristics

The compound features an indoline moiety, a pyrrolidine ring, and a p-tolyloxy acetamide group, which contribute to its pharmacological properties. The presence of these structural components indicates potential interactions with biological targets, particularly in the context of drug development.

Feature Description
Indoline Moiety May interact with G protein-coupled receptors
Pyrrolidine Ring Associated with various pharmacological activities
P-Tolyloxy Group Enhances lipophilicity and bioavailability

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Kinase Inhibition : The oxalamide group is often associated with kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.
  • G Protein-Coupled Receptor (GPCR) Interaction : The indole structure may facilitate interactions with GPCRs, which play crucial roles in numerous physiological processes.

1. Synthesis and Evaluation of Related Compounds

A study on N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides demonstrated that modifications in the acyl and alkyl groups significantly influenced their activity as opioid kappa agonists. This suggests that similar modifications in this compound could enhance its pharmacological profile .

2. Antinociceptive Properties

Research indicates that compounds incorporating indoline and pyrrolidine structures have shown promise in pain management. For instance, derivatives of pyrrolidine have been evaluated for their analgesic effects, highlighting the potential of this compound in pain relief applications.

3. Antitumor Activity

Compounds with similar frameworks have exhibited antitumor activity against various cancer cell lines. The presence of the indole ring has been linked to cytotoxic effects, suggesting that this compound may possess anticancer properties .

Q & A

Q. What are the common synthetic routes for synthesizing N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide?

  • Methodological Answer : A typical approach involves multi-step condensation reactions. For example, intermediates like 1-methylindoline-5-amine can be reacted with pyrrolidine derivatives under reflux conditions in acetic acid with sodium acetate as a catalyst. The final acetamide group is introduced via coupling with activated 2-(p-tolyloxy)acetic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Reaction progress is monitored by TLC, and purification involves recrystallization from DMF/acetic acid mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups on indoline, pyrrolidine ring protons, and aryloxy acetamide signals).
  • HRMS : Validates molecular formula (e.g., expected [M+H]+ ion).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms substituent positioning.
    Cross-referencing with PubChem or NIST data ensures alignment with computed spectra .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer : Begin with in vitro receptor-binding assays targeting CNS or cancer-related pathways (e.g., serotonin or dopamine receptors due to the indoline-pyrrolidine scaffold). Use fluorescence polarization or radioligand displacement assays. For cytotoxicity, employ MTT assays on cell lines (e.g., HeLa or SH-SY5Y), comparing IC50 values against controls. Dose-response curves and statistical validation (e.g., triplicate repeats) are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
  • Temperature : Lower reflux temperatures (e.g., 80°C vs. 120°C) may reduce side reactions.
  • Catalyst load : Adjust sodium acetate (0.1–0.2 mol equivalents) to balance reaction rate and purity.
  • Solvent polarity : Test DMF/water mixtures to improve solubility of intermediates.
    Monitor by HPLC and compare yields. A recent study achieved >90% purity by optimizing stoichiometry and reaction time .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. Recompute spectra using solvent-corrected DFT models (e.g., B3LYP/6-31G* in DMSO). For chiral centers, compare experimental optical rotation with predicted values. If inconsistencies persist, validate via 2D NMR (e.g., NOESY for spatial proximity) or isotopic labeling .

Q. What computational strategies predict binding affinity for neurological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger) using the compound’s 3D structure (optimized via Gaussian) against target receptors (e.g., 5-HT2A). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare results with experimental IC50 data to refine force field parameters. Studies on analogous pyrrolidine-acetamide derivatives show strong correlation between docking scores and in vitro activity .

Q. What methodologies ensure reliable in vivo pharmacokinetic profiling?

  • Methodological Answer : Use LC-MS/MS for plasma concentration measurements in rodent models. Key parameters:
  • Bioavailability : Compare IV vs. oral administration.
  • Metabolite identification : Incubate with liver microsomes and profile via HRMS.
    Address blood-brain barrier penetration using brain/plasma ratio assays. A recent protocol for structurally similar acetamides reported a t½ of 4.2 hours and 65% oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.